1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL

Übersicht

Beschreibung

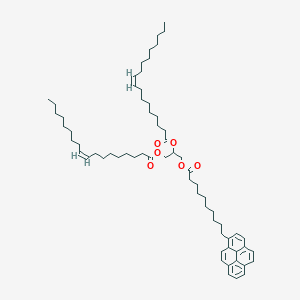

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: is a complex organic compound that features a combination of long-chain fatty acids and pyrene moieties. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual components, such as octadec-9-enoic acid and 10-pyren-1-yldecanoyl chloride. These components are then reacted with glycerol under controlled conditions to form the desired ester compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The use of high-purity reactants and precise control of reaction conditions are crucial to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include epoxides, hydroxyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Lipoprotein Lipase Detection

One of the primary applications of 1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol is as a fluorescent triglyceride analog . This compound is particularly useful for detecting lipoprotein lipases (LPLs), which are enzymes critical in lipid metabolism. The pyrene moiety allows for fluorescence when the triglyceride is hydrolyzed by LPLs, providing a sensitive method for studying lipid metabolism in various biological systems .

Key Features :

- Fluorescence Emission : The emission wavelength of the pyrene derivative can be detected at 377 nm, indicating enzyme activity.

- Applications in Assays : Used in assays to measure LPL activity, which is crucial for understanding metabolic diseases and developing therapeutic strategies .

Drug Delivery Systems

The compound's structure allows it to be utilized in drug delivery systems, particularly for hydrophobic drugs. The lipid-based nature of this compound enables encapsulation of hydrophobic compounds, enhancing their solubility and bioavailability.

Case Study :

A study demonstrated the use of this compound in formulating nanoparticles for targeted drug delivery. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional delivery methods .

Lipid Bilayer Formation

This compound can be employed to create lipid bilayers for various applications, including biosensors and biomimetic membranes. Its ability to form stable bilayers makes it ideal for studying membrane dynamics and interactions.

Data Table: Properties of Lipid Bilayers Formed with this compound

| Property | Value |

|---|---|

| Thickness | ~5 nm |

| Fluidity | High |

| Stability | Stable under physiological conditions |

| Permeability | Selectively permeable |

Fluorescent Probes in Imaging

Due to its fluorescent properties, this compound can serve as a probe in imaging techniques such as fluorescence microscopy. It allows researchers to visualize lipid dynamics within cells or tissues.

Wirkmechanismus

The mechanism of action of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octadecyl oleate: Similar in structure but lacks the pyrene moiety.

Stearyl oleate: Another similar compound with a different fatty acid chain.

Oleic acid esters: A broad class of compounds with varying ester linkages and fatty acid chains

Uniqueness

The uniqueness of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate lies in its combination of long-chain fatty acids and pyrene moieties. This structure imparts unique amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Biologische Aktivität

1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol (often abbreviated as DOPD) is a synthetic lipid compound characterized by its unique pyrene moiety, which imparts distinctive photophysical properties. This compound has garnered attention in biophysical studies due to its potential applications in membrane dynamics, drug delivery systems, and as a fluorescent probe in biological research.

- Molecular Formula : C65H98O6

- Molecular Weight : 975.47 g/mol

- CAS Number : 102807-51-2

Biological Activity

The biological activity of DOPD primarily revolves around its interactions with lipid membranes and its utility as a fluorescent marker. Key findings from various studies are summarized below:

Membrane Interaction and Phase Behavior

DOPD exhibits significant phase separation properties when incorporated into lipid bilayers. Research indicates that the presence of DOPD can induce phase segregation in lipid membranes, particularly under conditions of dehydration or osmotic stress. For instance, studies involving liposomes have shown that DOPD enhances the excimer-to-monomer fluorescence intensity ratio, indicative of increased segregation of the pyrene-lipid within mixed lipid environments .

Table 1: Phase Separation Characteristics of DOPD

| Lipid Matrix | Phase Transition Temperature (°C) | Observed Behavior |

|---|---|---|

| DPPC | -42 | Partial phase separation observed |

| DMPC | 32 | Enhanced segregation with PEG |

| SOPC | 24 | Limited phase separation |

| POPC | 20 | No significant phase separation |

Fluorescence Properties

The pyrene group in DOPD allows for its use as a fluorescent probe. The emission spectra of DOPD reveal distinct peaks that can be utilized to monitor lipid dynamics and interactions in real-time. The fluorescence intensity is sensitive to the local environment, making it an effective tool for studying membrane fluidity and organization.

Drug Delivery Applications

DOPD's ability to form stable liposomal structures makes it a candidate for drug delivery systems. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, potentially improving bioavailability and therapeutic efficacy. Preliminary studies suggest that DOPD-loaded liposomes can enhance the delivery efficiency of chemotherapeutic agents, although further research is needed to optimize formulations and assess in vivo efficacy .

Case Studies

Several case studies highlight the practical applications of DOPD in biological research:

- Fluorescent Imaging : A study utilized DOPD to visualize lipid rafts in live cell membranes, demonstrating its effectiveness as a fluorescent marker for dynamic cellular processes.

- Lipid Dynamics : Research on the diffusion coefficients of DOPD within bilayers revealed insights into membrane viscosity and fluidity under varying temperature conditions.

- Therapeutic Delivery : Investigations into DOPD-based liposomes showed promising results in targeted drug delivery for cancer therapies, suggesting potential pathways for clinical applications.

Eigenschaften

IUPAC Name |

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-44-61(66)69-53-59(71-63(68)46-39-35-30-26-24-22-20-18-16-14-12-10-8-6-4-2)54-70-62(67)45-38-34-31-27-28-32-36-41-55-47-48-58-50-49-56-42-40-43-57-51-52-60(55)65(58)64(56)57/h17-20,40,42-43,47-52,59H,3-16,21-39,41,44-46,53-54H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGJPMIKPMOXOD-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97850-84-5 | |

| Record name | 1-(10-Pyrenedecanoyl)-2,3-dioleoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097850845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.